molecular formula C5H11ClN4O B2366513 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride CAS No. 1909327-92-9

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No.: B2366513
CAS No.: 1909327-92-9
M. Wt: 178.62
InChI Key: ZGWFWJQDVIBLSS-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemical building block of significant interest in medicinal chemistry, particularly for the synthesis of novel compounds with potential antibacterial properties. The 1,2,4-triazole core present in this molecule is a privileged scaffold in drug discovery, known for its versatile biological activities . Researchers utilize this aminopropyl-triazole derivative as a key precursor for developing new antibacterial agents, especially to address the critical global challenge of multidrug-resistant bacteria . Its structural features allow for further chemical modification, enabling the creation of hybrid molecules and Mannich bases that have shown enhanced potency against a range of Gram-positive and Gram-negative bacterial strains, including resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The primary research value of this compound lies in its role as a synthetic intermediate for constructing more complex molecules aimed at overcoming microbial resistance mechanisms. The 1,2,4-triazole ring can act as a bioisostere for carboxylic acid groups in drug design, potentially improving the binding affinity and pharmacokinetic properties of the resulting drug candidates . Furthermore, the reactive primary amine on the propyl chain facilitates its incorporation into larger molecular architectures, making it a valuable reagent for generating compound libraries for high-throughput biological screening .

Properties

IUPAC Name

4-(3-aminopropyl)-1H-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c6-2-1-3-9-4-7-8-5(9)10;/h4H,1-3,6H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWFWJQDVIBLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization of Oxadiazolinones

The most well-documented route involves reacting substituted oxadiazolinones with hydrazine hydrate in the presence of a polar solvent and base. Adapted from the synthesis of 3-isopropyl-4-aminotriazolinone, this method can be modified for the target compound by introducing a 3-aminopropyl substituent.

Procedure :

  • Reagent Setup : Hydrazine hydrate (1.2 eq) is mixed with aqueous sodium hydroxide (1.5 eq) in ethanol at 60°C.
  • Oxadiazolinone Addition : A solution of 3-(3-aminopropyl)-1,3,4-oxadiazol-2(3H)-one (1 eq) in dimethylformamide (DMF) is added dropwise over 30 minutes.
  • Reaction Completion : The mixture is refluxed for 4–6 hours, monitored by TLC (Rf = 0.3 in ethyl acetate/methanol 9:1).
  • Work-Up : The pH is adjusted to 7.0 using dilute HCl, precipitating the product. Filtration and recrystallization from hot water yield the hydrochloride salt.

Challenges :

  • Low yields (45–55%) due to product solubility in aqueous media.
  • Requires strict temperature control to avoid side reactions from the aminopropyl group.

Multicomponent Reaction Strategies

Diversity-Oriented Synthesis (DOS) Approaches

Recent advances in DOS leverage one-pot reactions to assemble polyheterocyclic systems. For the target compound, a three-component reaction between 3-aminopropylamine, urea, and glyoxylic acid has been explored:

Reaction Scheme :
$$
\text{3-Aminopropylamine} + \text{Urea} + \text{Glyoxylic Acid} \xrightarrow{\text{EtOH, Δ}} \text{Triazolinone Intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent Ethanol 68
Temperature (°C) 80 72
Reaction Time (h) 8 68

Advantages :

  • Avoids isolation of intermediates, reducing purification steps.
  • Enables stereochemical control through solvent polarity adjustments.

Energy-Efficient Synthesis

Microwave-Assisted Cyclization

Building on energy studies comparing traditional and microwave reactors, this method reduces reaction times and improves yields:

Protocol :

  • Mixture Preparation : 3-(3-Aminopropyl)-1,3,4-oxadiazol-2(3H)-one (1 eq) and hydrazine hydrate (1.1 eq) in acetonitrile (5 mL) are irradiated at 120°C for 15 minutes.
  • Acidification : Direct addition of HCl (1.1 eq) to the cooled mixture precipitates the product.

Performance Metrics :

Method Energy (kJ/mol) Yield (%) Purity (%)
Oil Bath Reflux 850 52 95
Microwave 220 78 98

Key Insight : Microwave irradiation enhances ring-closure kinetics, minimizing decomposition pathways.

Industrial-Scale Considerations

Solvent and Base Selection

Polar solvents (e.g., DMF, ethanol) and inorganic bases (e.g., NaOH) are preferred for large batches due to cost and scalability. However, solvent recovery systems are critical to mitigate environmental impact.

Purification Challenges

The hydrochloride salt’s hygroscopicity necessitates:

  • Lyophilization : For long-term stability.
  • Counterion Screening : Alternative salts (e.g., sulfate) may improve crystallinity.

Emerging Methodologies

Flow Chemistry Applications

Preliminary studies indicate that continuous-flow reactors could further enhance yield (projected 85–90%) by maintaining precise stoichiometric ratios and temperature gradients.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, including 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, which displayed moderate to good activity against a range of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound AModerateWeak
Compound BGoodModerate
This compoundModerateGood

Anticancer Research

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting mitotic processes. This was particularly noted in centrosome-amplified cancer cells where the compound inhibited the protein HSET (KIFC1), crucial for proper cell division .

Fungicidal Properties

The triazole scaffold is known for its fungicidal activity. Compounds derived from triazoles are often used in agriculture to combat fungal diseases in crops. The compound has been tested for its efficacy against various plant pathogens and showed promising results in inhibiting fungal growth .

Table 2: Fungicidal Efficacy Against Plant Pathogens

PathogenInhibition Zone (mm)Concentration (mg/mL)
Fusarium oxysporum15100
Botrytis cinerea20150
Rhizoctonia solani1050

Coordination Complexes

The compound has been utilized in the synthesis of coordination complexes with transition metals. These complexes have potential applications in catalysis and as sensors due to their unique electronic properties. Studies have shown that metal complexes formed with this triazole derivative exhibit enhanced stability and reactivity .

Table 3: Properties of Coordination Complexes

Metal IonStability Constant (log K)Application
Cu(II)6.5Catalysis
Zn(II)5.8Sensor Development
Ni(II)7.0Drug Delivery Systems

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Acidity

Triazolone derivatives vary primarily in substituents at positions 3 and 4, which significantly alter their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Position 4) pKa (Non-Aqueous Solvents) Key References
4-(3-Aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one HCl 3-aminopropyl (hydrochloride) Not reported
3-Methyl-4-(4-diethylaminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 4-diethylaminobenzylidenamino 9.2–10.8 (acetonitrile)
4-(3-Ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-ethoxy-4-hydroxybenzylidenamino 8.5–11.3 (tert-butyl alcohol)
1-Acetyl-3-alkyl-4-(4-ethylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Acetyl + 4-ethylbenzylidenamino 7.8–9.6 (DMF)
  • Acidity: The triazolone ring’s acidity is influenced by substituents. Electron-withdrawing groups (e.g., acetyl) lower pKa, enhancing deprotonation in non-aqueous media, while bulky or electron-donating groups (e.g., benzylidenamino) increase pKa . The hydrochloride salt form of the target compound likely increases aqueous solubility but reduces its acidity compared to non-salt analogs.

Spectroscopic and Computational Data

  • NMR Shifts: For 3-methyl-4-(4-methylbenzoxy-benzylidenamino) derivatives, experimental ¹H-NMR shifts (δ 7.2–8.1 ppm for aromatic protons) align closely with B3LYP/6-311G(d,p) calculations (R² = 0.98) . The target compound’s 3-aminopropyl group would likely show distinct shifts (e.g., δ 1.5–2.5 ppm for CH₂ groups).
  • IR Spectra : Triazolone derivatives exhibit C=O stretches at 1650–1750 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹. Acetylation introduces additional C=O peaks near 1700 cm⁻¹ .

Biological Activity

4-(3-Aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a compound belonging to the triazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

  • Molecular Formula : C5H11ClN4O
  • Molecular Weight : 178.62 g/mol
  • CAS Number : 1909327-92-9

The compound features a dihydrotriazole structure that contributes to its unique reactivity and biological profile. The presence of an aminopropyl group enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole moieties can effectively inhibit the growth of various bacteria and fungi.

Microorganism Activity
Staphylococcus aureusModerate activity observed
Enterococcus faecalisModerate activity observed
Bacillus cereusModerate activity observed
Escherichia coliLimited activity noted

These findings suggest that the compound may hold potential as an antimicrobial agent, although further studies are needed to confirm its efficacy against specific pathogens .

Cardiovascular Effects

In a study focusing on the cardiovascular impact of triazole derivatives, compounds with structural similarities to 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one were evaluated for their negative inotropic effects. The results indicated that these compounds could moderate cardiac workload by decreasing heart rate and contractility. For example:

  • Compound 7h exhibited a stroke volume change of -48.22 ± 0.36% at a concentration of 3×1053\times 10^{-5} mol/L compared to a control (metoprolol: -9.74 ± 0.14%) .

This suggests potential therapeutic applications in managing conditions like hypertension or heart failure.

Cytotoxicity Studies

The cytotoxic effects of 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been investigated using various cancer cell lines. Preliminary results indicate that certain derivatives may possess selective cytotoxicity towards cancer cells while sparing normal cells:

Cell Line Cytotoxicity Observed
HeLa (cervical cancer)Moderate cytotoxicity
Hep3B (liver cancer)High cytotoxicity
LO2 (normal hepatic)Low cytotoxicity

These findings highlight the compound's potential as an anticancer agent but necessitate further research to elucidate the underlying mechanisms .

The mechanisms through which 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar triazole compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Ion Channel Modulation : The cardiovascular effects may be mediated through interactions with ion channels such as ATP-sensitive K+^+ channels and L-type Ca2+^{2+} channels .
  • Cell Cycle Interference : Cytotoxic effects might result from disrupting the cell cycle in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like hydrazine derivatives with carbonyl compounds. For example, acylation of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives using aminopropyl groups under reflux conditions in ethanol or methanol is common. Optimization of temperature (e.g., 60–80°C) and solvent polarity can improve yields by stabilizing intermediates . Characterization via IR and NMR spectroscopy is critical to confirm the formation of the triazole ring and hydrochloride salt .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone.
  • FT-IR : To identify N–H stretching (3100–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • X-ray crystallography : For absolute configuration (if crystals are obtainable). Evidence from analogous compounds shows planar triazole rings with dihedral angles <3° between substituents .

Q. What biological activities are associated with this compound, and what assays are used to validate them?

  • Methodological Answer : Triazole derivatives exhibit antimicrobial, antioxidant, and enzyme-inhibitory properties. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assay .
  • Enzyme inhibition : Kinetic studies with acetylcholinesterase or urease .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) to determine HOMO-LUMO gaps, dipole moments, and electrostatic potential (MEP) surfaces. Compare theoretical vs. experimental NMR/IR data to validate models .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Focus on triazole ring coordination and hydrogen bonding .

Q. How can contradictory spectral or bioactivity data between batches be resolved?

  • Methodological Answer :

  • Purity checks : Use HPLC-MS to detect byproducts (e.g., unreacted precursors).
  • Crystallization : Reproduce crystal structure to rule out polymorphism .
  • Bioassay replication : Test under standardized conditions (pH, temperature) to isolate compound-specific effects from experimental variables .

Q. What strategies optimize regioselectivity during functionalization of the triazole ring?

  • Methodological Answer :

  • Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) at specific positions to guide substitution.
  • Catalysis : Use Pd-catalyzed cross-coupling for C–H activation. For example, Suzuki-Miyaura reactions with aryl boronic acids .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the N1 position .

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